Cas no 944896-33-7 (2-Bromoimidazo[1,2-A]pyrazine)
![2-Bromoimidazo[1,2-A]pyrazine structure](https://ja.kuujia.com/scimg/cas/944896-33-7x500.png)
2-Bromoimidazo[1,2-A]pyrazine 化学的及び物理的性質
名前と識別子
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- 2-BROMOIMIDAZO[1,2-A]PYRAZINE
- 2-Bromo-imidazo[1,2-a]pyrazine
- 2-Bromoimidazo[1,2-alpha]pyrazine
- AB61156
- 2-Bromoimidazo[1,2-A]pyrazine
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- MDL: MFCD10698056
- インチ: 1S/C6H4BrN3/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H
- InChIKey: XZVOUEFJVRUBEL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN2C=CN=CC2=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 30.2
2-Bromoimidazo[1,2-A]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1009504-500mg |
2-Bromo-imidazo[1,2-a]pyrazine |
944896-33-7 | 95% | 500mg |
$940 | 2024-07-28 | |
eNovation Chemicals LLC | Y1009504-100mg |
2-Bromo-imidazo[1,2-a]pyrazine |
944896-33-7 | 95% | 100mg |
$325 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0555-50mg |
2-Bromo-imidazo[1,2-a]pyrazine |
944896-33-7 | 98% | 50mg |
¥3480.09 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3482-100MG |
2-bromoimidazo[1,2-a]pyrazine |
944896-33-7 | 95% | 100MG |
¥ 1,280.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3482-500MG |
2-bromoimidazo[1,2-a]pyrazine |
944896-33-7 | 95% | 500MG |
¥ 3,418.00 | 2023-04-12 | |
eNovation Chemicals LLC | D972506-25g |
2-bromoimidazo[1,2-a]pyrazine |
944896-33-7 | 97% | 25g |
$4700 | 2024-05-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0555-1g |
2-Bromo-imidazo[1,2-a]pyrazine |
944896-33-7 | 98% | 1g |
11702.99CNY | 2021-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1158636-100mg |
2-Bromoimidazo[1,2-a]pyrazine |
944896-33-7 | 98% | 100mg |
¥3229.00 | 2024-04-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0555-1g |
2-Bromo-imidazo[1,2-a]pyrazine |
944896-33-7 | 98% | 1g |
¥8726.45 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0555-100mg |
2-Bromo-imidazo[1,2-a]pyrazine |
944896-33-7 | 98% | 100mg |
¥4354.48 | 2025-01-21 |
2-Bromoimidazo[1,2-A]pyrazine 関連文献
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Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Wei Li,Ryan P. Burwood,Anthony K. Cheetham Dalton Trans., 2011,40, 7147-7152
2-Bromoimidazo[1,2-A]pyrazineに関する追加情報
Chemical Profile of 2-Bromoimidazo[1,2-A]pyrazine (CAS No. 944896-33-7)
2-Bromoimidazo[1,2-A]pyrazine, identified by its CAS number 944896-33-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazopyrazine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of both bromine and nitrogen-containing rings in its molecular structure makes it a versatile scaffold for medicinal chemistry investigations.
The synthesis and functionalization of 2-Bromoimidazo[1,2-A]pyrazine have been extensively explored due to its unique chemical properties. The bromine substituent at the 2-position provides a reactive site for further derivatization, enabling the creation of a diverse array of analogs through nucleophilic aromatic substitution or cross-coupling reactions. These modifications are crucial for optimizing pharmacokinetic profiles, enhancing binding affinity, and improving overall drug-like properties.
In recent years, 2-Bromoimidazo[1,2-A]pyrazine has been investigated as a key intermediate in the development of novel small-molecule drugs. Its structural framework is particularly relevant in the design of compounds targeting various diseases, including cancer, inflammation, and infectious disorders. The imidazopyrazine core has demonstrated promising activities by interacting with biological targets such as kinases, transcription factors, and other enzymes involved in disease pathways.
One of the most compelling aspects of 2-Bromoimidazo[1,2-A]pyrazine is its role in the discovery of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. By leveraging the reactivity of the bromine atom, researchers have synthesized numerous derivatives that exhibit potent inhibitory effects on specific kinases. For instance, studies have shown that certain 2-Bromoimidazo[1,2-A]pyrazine analogs can selectively inhibit tyrosine kinases, leading to reduced tumor growth and metastasis in preclinical models.
Moreover, the incorporation of 2-Bromoimidazo[1,2-A]pyrazine into drug candidates has also shown promise in addressing infectious diseases. The structural features of this compound allow it to interfere with essential bacterial and viral pathways. For example, research has indicated that derivatives of 2-Bromoimidazo[1,2-A]pyrazine can disrupt bacterial DNA replication by inhibiting key enzymes involved in nucleotide synthesis. This mechanism presents a novel approach to combating antibiotic-resistant strains.
The synthetic methodologies employed in the preparation of 2-Bromoimidazo[1,2-A]pyrazine have also been refined to improve yield and scalability. Modern techniques such as transition-metal-catalyzed coupling reactions have enabled the efficient construction of complex derivatives with minimal byproducts. These advancements have not only accelerated drug discovery but also reduced costs associated with large-scale production.
From a computational chemistry perspective, 2-Bromoimidazo[1,2-A]pyrazine has been extensively studied to understand its interactions with biological targets at the molecular level. High-throughput virtual screening (HTVS) and molecular dynamics simulations have been utilized to identify potential binding pockets and optimize lead compounds. These computational approaches complement experimental efforts by providing rapid insights into structure-activity relationships (SAR).
The pharmacological evaluation of 2-Bromoimidazo[1,2-A]pyrazine derivatives has revealed intriguing findings regarding their mechanism of action and therapeutic potential. In vitro assays have demonstrated that certain analogs exhibit significant anti-proliferative effects on cancer cell lines by inducing apoptosis or inhibiting cell cycle progression. Additionally, preclinical studies in animal models have shown that these compounds can effectively reduce tumor burden without notable toxicity.
As interest in targeted therapies continues to grow, 2-Bromoimidazo[1,2-A]pyrazine remains a valuable scaffold for developing next-generation drugs. Its unique structural features and reactivity make it an ideal candidate for further exploration in medicinal chemistry. Future research may focus on enhancing selectivity, improving solubility, and exploring novel applications in personalized medicine.
In conclusion, 944896-33-7 serves as a cornerstone in pharmaceutical research due to its versatility and biological relevance. The ongoing investigations into its derivatives hold promise for addressing unmet medical needs across multiple therapeutic areas. As scientific understanding evolves, 944896-33-7 will undoubtedly continue to inspire innovative approaches in drug discovery and development.
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